molecular formula C8H8ClN3 B13877139 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

Cat. No.: B13877139
M. Wt: 181.62 g/mol
InChI Key: YSEIPBWZPFHBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a chloromethyl (-CH₂Cl) substituent at position 2 and a methyl (-CH₃) group at position 5. The imidazo[1,2-a]pyrimidine scaffold contains two nitrogen atoms in its six-membered ring, distinguishing it from imidazo[1,2-a]pyridine derivatives, which have only one nitrogen atom in the aromatic ring. The chloromethyl group at position 2 serves as a reactive site for further functionalization, making this compound a versatile intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3

InChI Key

YSEIPBWZPFHBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2N=C1)CCl

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

The core synthetic approach to this compound involves cyclization of suitable precursors that contain the imidazole and pyrimidine components. Typically, the synthesis starts from 2-methylimidazo[1,2-a]pyrimidine derivatives, which undergo chloromethylation to introduce the chloromethyl group at the 2-position.

  • Key reaction : Nucleophilic attack by an amino group on a chloromethyl moiety leads to ring closure and formation of the fused heterocyclic system.

  • Typical reagents : Chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate are used in the presence of bases like sodium hydroxide or potassium carbonate.

  • Solvents and conditions : Common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures maintained from 0°C to ambient temperature to control reactivity and selectivity.

Chloromethylation Procedure

The chloromethylation step is crucial and generally involves:

  • Slow addition of chloromethylating agent to the precursor under stirring.

  • Controlled temperature to avoid side reactions, typically 0–25°C.

  • Use of bases to neutralize generated acid and promote substitution.

This step ensures the selective introduction of the chloromethyl group at the 2-position without affecting the methyl group at the 6-position.

Industrial and Laboratory-Scale Preparation Methods

Laboratory-Scale Synthesis

Laboratory synthesis often follows batch processes with the following characteristics:

Step Description
Starting material 2-methylimidazo[1,2-a]pyrimidine or related precursors
Chloromethylation reagent Chloromethyl methyl ether or chloromethyl chloroformate
Base Sodium hydroxide or potassium carbonate
Solvent Dichloromethane or tetrahydrofuran
Temperature 0°C to room temperature
Reaction time Several hours, typically 4–8 h
Workup Quenching with water, extraction, drying over anhydrous magnesium sulfate
Purification Chromatography or recrystallization
Yield Moderate to good (40–70%) depending on conditions and scale

This method allows for flexible modifications and optimization of reaction parameters to improve yield and purity.

Industrial-Scale Synthesis

Industrial production employs continuous flow reactors for enhanced control and scalability:

  • Continuous flow advantages : Precise control over temperature, pressure, and mixing improves yield and reduces by-products.

  • Typical process : Continuous feeding of precursors and chloromethylating agents into a flow reactor maintained at optimized conditions.

  • Purification : Crystallization and distillation are preferred for cost-effective isolation of the product.

  • Quality control : Monitoring by chromatographic and spectroscopic methods ensures batch consistency.

Related Synthetic Procedures and Analogous Preparations

While direct literature on this compound is limited, analogous compounds such as chlorinated pyrimidines and imidazo[1,2-a]pyrimidines provide insight:

  • Preparation of 2-chloropyrimidine derivatives via chlorination of barbituric acid with phosphorus oxychloride under controlled heating has been documented, followed by reduction and purification steps.

  • Pyrimidine derivatives bearing chloromethyl groups have been synthesized by nucleophilic substitution reactions involving chloromethylpyridines and pyrimidine amines, often in the presence of potassium iodide and bases, with solvents like isopropanol.

These methods underscore the importance of controlled chlorination and nucleophilic substitution in constructing such heterocyclic frameworks.

Reaction Conditions and Optimization Parameters

Parameter Typical Range/Condition Notes
Temperature 0°C to 25°C (chloromethylation) Lower temperatures favor selectivity
Solvent Dichloromethane, tetrahydrofuran Polar aprotic solvents preferred
Base Sodium hydroxide, potassium carbonate Neutralizes acid by-products
Reaction time 4 to 8 hours Sufficient for complete conversion
Chloromethylating agent Chloromethyl methyl ether, chloromethyl chloroformate Highly reactive, requires careful handling
Purification Chromatography, recrystallization Ensures removal of unreacted starting materials and side products

Optimization focuses on maximizing yield and purity while minimizing hazardous by-products and ensuring reproducibility.

Summary of Key Research Findings

  • The synthesis of this compound is primarily achieved through chloromethylation of 2-methylimidazo[1,2-a]pyrimidine derivatives under mild basic conditions.

  • Continuous flow methods in industrial settings improve efficiency and product consistency.

  • Purification techniques such as recrystallization and chromatography are essential for isolating the compound with high purity.

  • Analogous pyrimidine chlorination methods provide foundational knowledge for reaction conditions and mechanistic understanding.

  • Reaction parameters such as temperature, solvent choice, and base concentration critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atom, leading to the formation of substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imidazo[1,2-a]pyrimidine ring system can yield dihydro derivatives with altered biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.

    Oxidized Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

    Reduced Products: Dihydroimidazo[1,2-a]pyrimidines with potential changes in biological activity.

Scientific Research Applications

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: It is employed in the design of chemical probes for investigating cellular pathways and mechanisms.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The imidazo[1,2-a]pyrimidine ring system can also interact with receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Variations

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
  • Electronic Properties : The pyrimidine ring (two nitrogen atoms) enhances electron-deficient character compared to pyridine (one nitrogen), affecting reactivity in electrophilic substitution and coordination chemistry.
  • Pyridine analogs, such as 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (), have demonstrated antitubercular activity (MIC: 0.03 µM) due to interactions with cytochrome bcc1 oxidase .
  • Synthetic Routes: Cyclization reactions using aminopyrimidines (for pyrimidine cores) vs. aminopyridines (for pyridine cores) are critical. For example, 2-chloromethylimidazo[1,2-a]pyridine derivatives are synthesized via reactions with 1,3-dichloroacetone (), a method adaptable to pyrimidines with modified starting materials .
Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-b]pyridazine

Pyridazine-based analogs (e.g., 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, ) exhibit distinct reactivity due to the pyridazine ring's two adjacent nitrogen atoms. These compounds are often used in medicinal chemistry for their hydrogen-bonding capabilities .

Substituent Effects

Chloromethyl Group vs. Aryl or Alkyl Substituents
  • Reactivity : The chloromethyl group in 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives like amines or thioethers. In contrast, aryl-substituted analogs (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine, ) are optimized for target binding in drug discovery .
Carboxylic Acid vs. Chloromethyl Functionalization

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid () contains a polar carboxylic acid group, enabling salt formation or conjugation reactions. This contrasts with the electrophilic chloromethyl group, which is more suited for alkylation or cross-coupling chemistry .

Melting Points and Stability
  • Chloromethyl-substituted derivatives (e.g., 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride, ) typically exhibit melting points >200°C, reflecting high crystallinity. Pyrimidine analogs may have similar thermal stability due to aromatic stacking .
  • Safety : Chloromethyl groups pose handling risks (e.g., toxicity, reactivity). The safety data sheet for 8-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine () highlights the need for protective equipment and ventilation, a precaution applicable to the pyrimidine analog .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Imidazo[1,2-a]pyrimidine 2-CH₂Cl, 6-CH₃ Alkylating agent, pharmaceutical intermediate
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine (ST-4446) Imidazo[1,2-a]pyridine 2-CH₂Cl, 6-CH₃ High crystallinity (MP: >200°C)
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo[1,2-a]pyrimidine 3-COOH, 6-CH₃ Polar, suitable for conjugation
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-C₆H₄F, 6-CH₃ Anti-TB activity (MIC: 0.03 µM)
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-adamantyl, 6-CH₃ Enhanced lipophilicity

Biological Activity

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions starting from appropriate precursors. The chloromethyl group at position 2 and the methyl group at position 6 are critical for its biological activity. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, studies have indicated that compounds containing the imidazo[1,2-a]pyrimidine core can inhibit various bacterial strains, including gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundBacterial StrainEC50 (µM)
This compoundS. aureus0.5
This compoundE. faecalis0.8

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has also been investigated. In vitro studies demonstrated that these compounds can modulate leukocyte functions and reduce inflammatory responses induced by zymosan in animal models . The anti-inflammatory activity correlates with structural features such as the presence of halogen substituents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Compounds within this class have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer) cells. Notably, some derivatives exhibited IC50 values in the micromolar range .

Cell LineIC50 (µM)
HCT11610
HepG215

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. For instance, some studies suggest that these compounds may act as GABA receptor modulators or as inhibitors of kinases involved in cell proliferation . Additionally, they may induce apoptosis in cancer cells through the activation of caspases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazo[1,2-a]pyrimidine derivatives against resistant strains of bacteria. The results indicated that compounds with chloromethyl substitutions had enhanced activity compared to their unsubstituted counterparts .
  • Anti-inflammatory Response : Research conducted by Vidal et al. (2001) demonstrated that certain imidazo[1,2-a]pyrimidines could significantly reduce inflammation in mouse models by inhibiting leukocyte migration and cytokine production .
  • Anticancer Activity Assessment : A comprehensive study assessed the cytotoxicity of several derivatives against human cancer cell lines. The findings revealed that specific substitutions on the imidazo[1,2-a]pyrimidine scaffold could enhance anticancer activity significantly .

Q & A

Q. What challenges arise in scaling up synthesis from lab to pilot plant?

  • Methodological Answer :
  • By-product management : Optimize purification (e.g., column chromatography vs. recrystallization).
  • Process safety : Evaluate exothermicity via DSC/TGA to prevent thermal runaway .

Methodological Comparison of Synthetic Approaches

Method Reactants Conditions Key Reference
Cyclocondensation2-Aminoimidazole + 1,3-dichloroacetoneReflux in 1,2-dimethoxyethane
Functional Group SubstitutionChloromethyl intermediate + Na sulfinateRoom temperature, DMF
NitrationIntermediate + HNO3/H2SO40–5°C, controlled addition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.